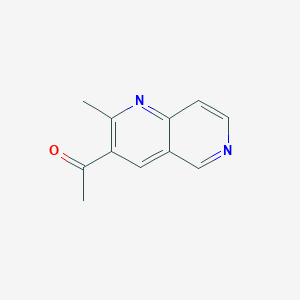

3-Acetyl-2-methyl-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,6-naphthyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-10(8(2)14)5-9-6-12-4-3-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNXDFVOTFRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NC=CC2=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370644 | |

| Record name | 3-Acetyl-2-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52816-65-6 | |

| Record name | 3-Acetyl-2-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable method for the construction of quinoline and naphthyridine ring systems. This document outlines the synthetic strategy, detailed experimental protocols, and relevant physicochemical data.

Synthetic Pathway

The proposed synthesis of this compound proceeds via a one-step Friedländer annulation. This reaction involves the condensation of 4-amino-3-formylpyridine (also known as 4-aminopyridine-3-carbaldehyde) with pentane-2,4-dione (acetylacetone). The reaction is typically catalyzed by either an acid or a base and involves an aldol condensation followed by a cyclization and dehydration to form the bicyclic naphthyridine core.

Caption: Proposed synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product. While the melting point for the target compound is known from commercial sources, the reaction yield is an estimate based on similar Friedländer annulations and would require experimental verification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-Amino-3-formylpyridine | C₆H₆N₂O | 122.13 | 135-139 | Yellow solid | 55955-33-4 |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | -23 | Colorless liquid | 123-54-6 |

| This compound | C₁₁H₁₀N₂O | 186.21 | 106-108[1] | Solid | 52816-65-6[1][2][3] |

Experimental Protocol

This protocol is a proposed method based on analogous Friedländer syntheses of substituted 1,6-naphthyridines. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Equipment:

-

4-Amino-3-formylpyridine

-

Pentane-2,4-dione (Acetylacetone)

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-amino-3-formylpyridine (1.22 g, 10 mmol) in absolute ethanol (40 mL). To this solution, add pentane-2,4-dione (1.10 g, 11 mmol, 1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is expected to be complete within 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

-

Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of the target compound.

Disclaimer: This guide provides a proposed synthetic route and experimental protocol based on established chemical principles and analogous reactions found in the literature. The procedures should be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The reaction conditions may require optimization to achieve the desired outcome.

References

An In-depth Technical Guide to 3-Acetyl-2-methyl-1,6-naphthyridine: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-Acetyl-2-methyl-1,6-naphthyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, offering detailed data, experimental insights, and a discussion of its therapeutic potential.

Core Chemical Properties

This compound is a solid, organic compound with a molecular formula of C₁₁H₁₀N₂O.[1][2] Key quantitative data for this molecule are summarized in the table below. While the melting point is well-defined, other physical properties such as boiling point and solubility in various solvents are not extensively reported in the available literature.

| Property | Value | Reference |

| CAS Number | 52816-65-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.22 g/mol | |

| Melting Point | 106-108 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Spectroscopic Analysis

A general experimental workflow for the synthesis of 1,6-naphthyridine derivatives is outlined below. It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

General Experimental Workflow for 1,6-Naphthyridine Synthesis

References

In-depth Technical Guide: 3-Acetyl-2-methyl-1,6-naphthyridine (CAS 52816-65-6)

To the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to provide a comprehensive overview of the currently available scientific and technical information regarding 3-Acetyl-2-methyl-1,6-naphthyridine. Despite a thorough search of scientific literature and chemical databases, detailed experimental protocols for the synthesis, purification, and biological evaluation of this specific compound are not publicly available. Commercial vendors list the compound, providing basic physical and chemical properties, but do not disclose synthetic routes or comprehensive analytical data.

The broader class of 1,6-naphthyridines has attracted significant interest in medicinal chemistry due to their diverse biological activities. This guide will therefore focus on the available information for this compound and supplement it with general methodologies and known biological activities of structurally related 1,6-naphthyridine derivatives to provide a contextual framework for researchers.

Core Compound Properties

A summary of the fundamental properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 52816-65-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][3] |

| Molecular Weight | 186.22 g/mol | [3] |

| Melting Point | 106-108 °C | [3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified |

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound could not be identified. However, the synthesis of the 1,6-naphthyridine scaffold is well-documented, typically involving the condensation of a substituted 4-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Strategies for 1,6-Naphthyridines

Researchers aiming to synthesize this compound may consider the following established methodologies for forming the 1,6-naphthyridine core, which could be adapted for this specific target. A plausible disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of this compound.

One common synthetic route is the Friedländer annulation , which involves the reaction of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group. For the target molecule, a potential precursor could be a derivative of 4-aminonicotinaldehyde or a related ketone, which would be reacted with a suitable acetyl-containing building block.

A general workflow for such a synthesis is proposed below.

Caption: Proposed general workflow for the synthesis of 1,6-naphthyridines.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the methyl protons, the acetyl methyl protons, and aromatic protons on the naphthyridine core would be expected. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 1,6-naphthyridine substitution pattern.

-

¹³C NMR: Resonances for the two methyl carbons, the acetyl carbonyl carbon, and the carbons of the aromatic rings would be present.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acetyl group (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations would be observed.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (186.22).

Biological Activity and Potential Applications

There is no specific biological data available for this compound in the reviewed literature. However, the 1,6-naphthyridine scaffold is a known pharmacophore present in compounds with a wide range of biological activities.

Derivatives of 1,6-naphthyridine have been investigated for their potential as:

-

Anticancer agents: Some 1,6-naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines.[4]

-

Kinase inhibitors: The naphthyridine core has been utilized in the design of inhibitors for various protein kinases involved in cell signaling pathways.

-

Antimicrobial agents: Certain naphthyridines exhibit antibacterial and antifungal properties.[5]

-

Central Nervous System (CNS) agents: Some derivatives have shown activity affecting the CNS.[6]

A review of the biological activities of naturally derived naphthyridines indicates that various isomers possess anti-infectious, anticancer, neurological, and psychotropic properties.[4][6] For instance, aaptamine, a marine alkaloid with a benzo[de][3][4]naphthyridine core, has demonstrated notable cytotoxic effects against several cancer cell lines.[4] Another example, 3-acetyl-2,7-naphthyridine, isolated from Valeriana officinalis, has been reported to have sedative and tranquilizer activity.[6]

Given the diverse bioactivities of the 1,6-naphthyridine scaffold, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications. A general workflow for such a screening process is outlined below.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific data is currently lacking in the public domain. While its basic chemical properties are known through commercial suppliers, a significant opportunity exists for researchers to:

-

Develop and publish a robust synthesis protocol: A detailed and reproducible synthetic method would be of great value to the scientific community.

-

Conduct comprehensive spectroscopic characterization: Publishing the full NMR, IR, and MS data would aid in the unambiguous identification of this compound.

-

Investigate its biological activities: Screening this compound against a panel of biological targets, such as cancer cell lines, kinases, or microbial strains, could uncover novel therapeutic potential.

-

Elucidate its mechanism of action: Should any significant biological activity be identified, further studies to determine the underlying mechanism would be a critical next step.

This technical guide highlights the current knowledge gap and underscores the potential for future research to fully characterize and explore the utility of this compound in the field of drug discovery and development.

References

- 1. This compound,(CAS# 52816-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 52816-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Acetyl-2-methyl-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Acetyl-2-methyl-1,6-naphthyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel naphthyridine derivatives in fields such as medicinal chemistry and materials science.

Molecular Structure

Chemical Name: this compound CAS Number: 52816-65-6[1][2][3] Molecular Formula: C₁₁H₁₀N₂O[1][2] Molecular Weight: 186.22 g/mol [1] Melting Point: 106-108°C[1]

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from analogous structures and spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.25 | s | 1H | H-5 |

| ~8.70 | d | 1H | H-7 |

| ~8.20 | d | 1H | H-8 |

| ~7.85 | s | 1H | H-4 |

| ~2.80 | s | 3H | -CH₃ (acetyl) |

| ~2.75 | s | 3H | -CH₃ (methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~198.0 | C=O | Acetyl C=O |

| ~158.0 | C | C-2 |

| ~154.0 | C | C-8a |

| ~145.0 | CH | C-5 |

| ~138.0 | CH | C-7 |

| ~135.0 | C | C-4a |

| ~125.0 | C | C-3 |

| ~122.0 | CH | C-8 |

| ~120.0 | CH | C-4 |

| ~25.0 | CH₃ | Acetyl -CH₃ |

| ~22.0 | CH₃ | Methyl -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Acetyl) |

| ~1600, ~1570 | Medium-Strong | C=N and C=C Stretch (Naphthyridine ring) |

| ~1450, ~1360 | Medium | C-H Bend |

| ~850 | Strong | C-H Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 171 | 80 | [M - CH₃]⁺ |

| 143 | 60 | [M - COCH₃]⁺ |

| 115 | 40 | [C₈H₅N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of purified this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The solution is then filtered into a clean NMR tube.[4] ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent like methylene chloride, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] Alternatively, a KBr disk can be prepared by grinding the sample with KBr and pressing it into a pellet.[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate a molecular ion and various fragment ions.[8] The ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound,(CAS# 52816-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 52816-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. m.youtube.com [m.youtube.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Elucidation of the Molecular Architecture of 3-Acetyl-2-methyl-1,6-naphthyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines a plausible synthetic pathway and details the spectroscopic techniques pivotal to confirming its molecular structure.

Compound Profile

This compound is a substituted naphthyridine derivative. The naphthyridine core is a key pharmacophore in numerous biologically active compounds. The addition of acetyl and methyl groups to the 1,6-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity.

| Property | Value | Source |

| CAS Number | 52816-65-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.22 g/mol | [1][2] |

| Melting Point | 106-108 °C | [1] |

Proposed Synthesis and Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of a plausible synthetic route and rigorous spectroscopic analysis. The following workflow outlines the key steps in this process.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Characterization of 3-Acetyl-2-methyl-1,6-naphthyridine

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound This compound . The document details its physicochemical properties, a proposed synthetic route, and extensive spectroscopic analysis. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Information

This compound is a substituted naphthyridine, a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.[1][2] The structural complexity and functional group arrangement, specifically the acetyl and methyl groups on the bicyclic core, make it a compound of interest for further investigation and as a scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.[3]

| Property | Value | Reference |

| CAS Number | 52816-65-6 | [3][4] |

| Molecular Formula | C₁₁H₁₀N₂O | [3] |

| Molecular Weight | 186.22 g/mol | [3] |

| Melting Point | 106-108 °C | [3] |

| MDL Number | MFCD00202914 | [3][4] |

| Hazard Statement | Irritant | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedländer Annulation

The proposed synthesis involves the reaction of 4-aminonicotinaldehyde (or a related 4-aminopyridine-3-carbaldehyde derivative) with acetylacetone (2,4-pentanedione). The reaction is catalyzed by an acid or base and proceeds via a condensation followed by a cyclodehydration to form the 1,6-naphthyridine ring system.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup : To a 100 mL round-bottom flask, add 4-aminonicotinaldehyde (1.22 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).

-

Solvent and Catalyst Addition : Add 20 mL of N,N-Dimethylformamide (DMF) to the flask. To this mixture, add a catalytic amount of piperidine (0.1 mL).[6]

-

Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 153 °C for DMF) with constant stirring.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.[6]

-

Work-up : After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections provide the expected data based on the analysis of its constituent functional groups and related structures.[7][8][9]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthyridine core and the aliphatic protons of the methyl and acetyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 | ~9.3 | Singlet | 1H |

| H7 | ~8.8 | Doublet | 1H |

| H8 | ~7.9 | Doublet | 1H |

| H4 | ~8.3 | Singlet | 1H |

| -COCH₃ (Acetyl) | ~2.8 | Singlet | 3H |

| -CH₃ (at C2) | ~2.6 | Singlet | 3H |

Note: Predicted shifts are based on data for 1,6-naphthyridine, 2-methylpyridine, and 3-acetylpyridine and may vary based on solvent and experimental conditions.[7][8]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on all eleven unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~198 |

| C2 | ~158 |

| C3 | ~138 |

| C4 | ~135 |

| C4a | ~122 |

| C5 | ~154 |

| C7 | ~140 |

| C8 | ~124 |

| C8a | ~147 |

| -COCH₃ (Acetyl) | ~26 |

| -CH₃ (at C2) | ~24 |

Note: Predicted shifts are based on data for 1,6-naphthyridine and related substituted pyridines.[10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment | Description |

| 186 | [M]⁺ | Molecular Ion |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 143 | [M - COCH₃]⁺ | Loss of the entire acetyl group (acylium radical). |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak. |

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group and within the heterocyclic system.[12]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050-3100 | C-H Stretch | Aromatic (Naphthyridine) | Medium |

| ~2920-2980 | C-H Stretch | Aliphatic (-CH₃) | Medium |

| ~1690 | C=O Stretch | Ketone (Acetyl group) | Strong |

| ~1580-1610 | C=C / C=N Stretch | Aromatic Ring (Naphthyridine) | Medium-Strong |

| ~1360 | C-H Bend | Methyl (-CH₃) | Medium |

Note: The strong carbonyl (C=O) stretch is a key diagnostic peak for this molecule.[13][14][15]

Potential Biological Activity

Naphthyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of 1,6-naphthyridines have been investigated for various therapeutic applications. While specific bioactivity data for this compound is not extensively documented, related compounds have shown promise in several areas.

-

Anticancer Activity : Many naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines.[16][17]

-

Antibacterial/Antimicrobial Agents : The naphthyridine core is central to some antibiotic classes.[1]

-

Antiviral Properties : Certain derivatives have been explored for their potential to inhibit viral replication.[16]

-

Kinase Inhibition : Substituted naphthyridines have been designed as inhibitors of specific kinases, such as FGFR4, which are implicated in cancer progression.[17]

-

Cardiovascular Effects : Some 1,6-naphthyridin-2(1H)-ones have been studied as potential antihypertensive agents.[18]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. This guide provides a robust framework for its synthesis via a proposed Friedländer annulation and its comprehensive characterization using modern analytical techniques. The established biological relevance of the 1,6-naphthyridine scaffold suggests that this compound could serve as a valuable starting point for the design and development of novel therapeutic agents. Further biological screening is warranted to explore its full potential.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 52816-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 17. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Discovery of Novel 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic system has been the focus of extensive research, leading to the discovery of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery of novel 1,6-naphthyridine derivatives, with a specific focus on their development as kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways.

Core Findings: 1,6-Naphthyridine Derivatives as Potent Kinase Inhibitors

Recent research has highlighted the potential of 1,6-naphthyridine derivatives as inhibitors of key kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and mesenchymal-epithelial transition factor (c-Met).

FGFR4 Inhibition

Aberrant FGFR4 signaling is a known driver in the development of several cancers, including colorectal and hepatocellular carcinoma, making it a promising target for therapeutic intervention.[1][2] A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective FGFR4 inhibitors.[1][3] Notably, compound 19g from one such series demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[1][2] In vivo studies using a HCT116 xenograft mouse model showed that compound 19g induced significant tumor inhibition without apparent toxicity.[1] This compound was also effective in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins.[1] Another potent FGFR4 inhibitor, A34 , from a series of 1,6-naphthyridin-2(1H)-one derivatives, exhibited strong anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma (HCC) cell lines and showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[3]

c-Met Inhibition

The c-Met receptor tyrosine kinase is another critical target in oncology, with its dysregulation implicated in numerous human cancers. A novel class of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one scaffold has been identified.[5] Comprehensive structure-activity relationship (SAR) studies led to the discovery of compound 2t , which exhibited a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[5] Further optimization of a 1,6-naphthyridinone scaffold led to the discovery of compound 23a , a potent MET inhibitor with an IC50 of 7.1 nM and excellent selectivity against VEGFR-2.[4][6] This compound also demonstrated favorable pharmacokinetic properties, highlighting the potential of the 1,6-naphthyridine core for developing drug-like kinase inhibitors.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative 1,6-naphthyridine derivatives as FGFR4 and c-Met inhibitors.

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| 19g | FGFR4 | - | HCT116, HT29, SW620, DLD-1 | Potent | [1][2] |

| A34 | FGFR4 | Potent | Hep-3B | Excellent | [3] |

| 2t | c-Met | 2600 | BaF3-TPR-Met | Low µM | [5] |

| 8 | MET | 9.8 | - | - | [4][6] |

| 9g | MET | 9.8 | - | - | [4][6] |

| 23a | MET | 7.1 | - | - | [4][6] |

Table 1: In Vitro Biological Activity of Novel 1,6-Naphthyridine Derivatives.

| Compound | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Reference |

| 8 | 12 | 5.0 | [4][6] |

| 9g | 63 | 0.12 | [4][6] |

| 23a | 57.7 | 0.02 | [4][6] |

Table 2: Pharmacokinetic Parameters of Novel 1,6-Naphthyridine Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery of novel 1,6-naphthyridine derivatives.

General Synthesis of 1,6-Naphthyridin-2(1H)-ones

A common synthetic route to 1,6-naphthyridin-2(1H)-ones involves the condensation of a preformed 4-aminopyridine derivative with a suitable three-carbon synthon.[7] For example, the reaction of a 4-aminonicotinaldehyde with a malonate derivative in the presence of a base can afford the 1,6-naphthyridin-2(1H)-one core.[7] Further functionalization at various positions of the naphthyridine ring can be achieved through standard cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to generate a library of analogs for SAR studies.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases such as FGFR4 and c-Met is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant kinase and the appropriate substrate in kinase buffer. Prepare the ATP solution.

-

Kinase Reaction: Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate. Add the diluted kinase to the wells. Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the 1,6-naphthyridine derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or Hep-3B) into the flank of immunodeficient mice.

-

Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Pharmacokinetic Studies

Pharmacokinetic properties of the lead compounds are assessed in animal models (e.g., rats or mice) to evaluate their drug-like properties.

-

Compound Administration: Administer the test compound to the animals via intravenous (IV) and oral (PO) routes at a specific dose.

-

Blood Sampling: Collect blood samples at various time points after compound administration.

-

Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

-

Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate pharmacokinetic modeling software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by novel 1,6-naphthyridine derivatives and a typical experimental workflow for their discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Theoretical Exploration of Acetyl-Methyl-Naphthyridines: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substitution of acetyl and methyl groups on the naphthyridine core can significantly influence their electronic properties, reactivity, and ultimately, their therapeutic potential. This technical guide provides an in-depth overview of the theoretical studies of acetyl-methyl-naphthyridines, focusing on the computational methodologies used to predict their molecular properties and potential biological interactions.

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.[2] Theoretical studies on substituted naphthyridines often employ DFT calculations to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable.[2]

Table 1: Calculated Electronic Properties of a Representative Acetyl-Methyl-Naphthyridine Derivative

| Parameter | Value |

| HOMO Energy | -5.212 eV |

| LUMO Energy | -2.047 eV |

| HOMO-LUMO Gap (ΔE) | 3.165 eV |

Note: The values presented are representative and are based on DFT calculations performed on a substituted piperidine ring, which shares structural similarities with the naphthyridine core. The specific values for an acetyl-methyl-naphthyridine would require dedicated calculations.[2]

Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A commonly used method for such theoretical studies is the B3LYP functional with a 6-311G(d,p) basis set.[2]

Experimental Protocol: DFT Calculation Workflow

-

Molecule Building: The 3D structure of the acetyl-methyl-naphthyridine molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP and a suitable basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution.

-

Data Analysis: The calculated data is analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Caption: A generalized workflow for DFT calculations on small molecules.

Spectroscopic Properties

Theoretical calculations can also predict the spectroscopic properties of molecules, which can be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of compounds. The calculated maximum absorption wavelengths (λmax) can be compared with experimentally measured spectra to assess the accuracy of the computational model.[3][4]

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima for Naphthyridine Derivatives

| Compound | Experimental λmax (nm) | Calculated λmax (nm) |

| L1 | 320 | 284.3 |

| L2 | 390 | 394.5 |

| L3 | - | 395.6 |

| L4 | - | 384.2 |

Note: These data are for novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives and serve as an example of how theoretical calculations are used to complement experimental findings.[3][4]

Potential Signaling Pathway Interactions

While specific signaling pathways for novel acetyl-methyl-naphthyridines are yet to be fully elucidated, their structural similarity to known kinase inhibitors suggests they may interfere with phosphorylation cascades. For example, some naphthyridine derivatives have been investigated as c-Met kinase inhibitors.[5] The c-Met signaling pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in cancer.

Caption: A potential mechanism of action for an acetyl-methyl-naphthyridine derivative as a c-Met kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

Theoretical studies are invaluable for understanding the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the acetyl and methyl substitution patterns on the naphthyridine ring and calculating their properties, researchers can build models that predict the biological activity of new derivatives. This computational pre-screening can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising candidates.[6]

Logical Relationship for SAR

Caption: A logical workflow for structure-activity relationship studies of acetyl-methyl-naphthyridines.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 5. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for 1,6-Naphthyridine Systems

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and antiviral properties, and have been investigated as potent enzyme inhibitors.[3][4][5][6] Furthermore, their unique electronic structure gives rise to interesting photophysical properties, making them candidates for applications in nonlinear optics and as organic luminescence materials.[7][8][9]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of 1,6-naphthyridine systems. These computational methods provide deep insights into molecular geometry, reactivity, and spectroscopic behavior, thereby guiding the rational design of novel drug candidates and functional materials. This guide details the theoretical foundations, computational and experimental protocols, and key applications of these methods in the study of 1,6-naphthyridine derivatives.

Theoretical Foundation and Computational Methods

Quantum chemical calculations allow for the prediction of molecular properties by solving the Schrödinger equation. For complex molecules like 1,6-naphthyridines, approximations are necessary, and methods like DFT offer a balance of accuracy and computational efficiency.

-

Density Functional Theory (DFT): DFT is a workhorse method for investigating the electronic structure of molecules. It is highly effective for geometry optimization, determining the most stable molecular conformation, and calculating ground-state properties. The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules such as 1,6-naphthyridines, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a commonly employed and well-validated choice.[4][10]

-

Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as electronic absorption spectra (UV-Vis), TD-DFT is the standard approach. It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.[11]

-

Semi-Empirical Methods: Older methods like AM1 and PM3 are less computationally demanding but also less accurate than DFT.[12][13] They can be useful for preliminary conformational searches on very large molecules, but DFT is preferred for obtaining reliable electronic properties.

Computational and Experimental Protocols

A synergistic approach combining computational modeling and experimental validation is crucial for the comprehensive study of 1,6-naphthyridine systems.

General Computational Workflow

The process begins with building a 3D model of the molecule and proceeds through several stages of calculation and analysis. This workflow allows researchers to predict molecular properties before committing resources to synthesis and experimental testing.

Caption: General workflow for quantum chemical calculations on 1,6-naphthyridine systems.

Detailed Computational Protocols

-

Protocol for Geometry Optimization:

-

Input Structure: Generate an initial 3D structure of the 1,6-naphthyridine derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Method Selection: Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA). Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[4][10]

-

Optimization: Perform a geometry optimization to find the minimum energy structure on the potential energy surface.

-

Frequency Analysis: Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

-

Protocol for Electronic and Spectroscopic Properties:

-

Input: Use the optimized geometry from the previous step.

-

Calculation: Perform a single-point energy calculation to derive electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

-

TD-DFT Calculation: For UV-Vis spectra, run a TD-DFT calculation, specifying the number of excited states to compute. The output provides excitation energies (nm) and oscillator strengths (f).

-

Key Experimental Protocols for Validation

Experimental data is essential to validate the accuracy of computational models.

-

Synthesis: Derivatives of 1,6-naphthyridine can be synthesized through various routes, often involving intramolecular cyclization reactions.[3][7] For example, a common method is the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[7]

-

Spectroscopic Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[14]

-

UV-Vis Spectroscopy: Experimental absorption spectra are recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) and compared with TD-DFT predictions.[12][13]

-

FTIR and Raman Spectroscopy: These techniques provide information on vibrational modes, which can be compared with the results of computational frequency analysis.[15]

-

-

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides the most accurate experimental data on bond lengths, bond angles, and dihedral angles, serving as a benchmark for optimized geometries.

Data Presentation and Analysis

Quantum chemical calculations generate a wealth of quantitative data. Presenting this data in a structured format is key for comparison and interpretation. The following tables represent typical data obtained for a hypothetical substituted 1,6-naphthyridine derivative.

Table 1: Comparison of Calculated (DFT/B3LYP/6-311+G(d,p)) and Experimental (X-ray) Geometric Parameters

| Parameter | Bond/Atoms | Calculated Value | Experimental Value |

| Bond Length (Å) | N1-C2 | 1.315 Å | 1.312 Å |

| C5-N6 | 1.370 Å | 1.368 Å | |

| C7-C8 | 1.410 Å | 1.408 Å | |

| Bond Angle (°) | C2-N1-C9 | 117.5° | 117.3° |

| C5-N6-C10 | 118.0° | 117.9° | |

| Dihedral Angle (°) | N1-C9-C10-N6 | 0.05° | 0.10° |

Table 2: Calculated Electronic Properties

| Property | Value | Significance |

| HOMO Energy | -6.25 eV | Relates to electron-donating ability |

| LUMO Energy | -1.80 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.45 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.50 Debye | Measures molecular polarity |

Table 3: Comparison of Calculated (TD-DFT) and Experimental UV-Vis Spectral Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) |

| S₀ → S₁ (π→π) | 345 nm | 0.215 | 350 nm |

| S₀ → S₂ (π→π) | 298 nm | 0.180 | 302 nm |

Application in Drug Development

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[5][6] Quantum chemical calculations play a vital role in this process.

The Role of Computational Chemistry in Drug Discovery

The design of new drugs is an iterative process where computational methods provide crucial guidance to synthetic chemists, helping to prioritize compounds with the highest likelihood of success.

Caption: The iterative cycle of drug discovery, highlighting the role of computational design.

DFT-optimized geometries are essential starting points for higher-level computational studies like molecular docking. Molecular docking predicts how a ligand (the 1,6-naphthyridine derivative) binds to the active site of a protein target. For instance, studies have used docking to understand how these compounds interact with key residues in the binding pockets of HIV-1 Reverse Transcriptase or c-Met kinase.[4][6] The calculations can reveal crucial interactions like hydrogen bonds and π–π stacking, which are vital for binding affinity.[4]

Example: Inhibition of a Kinase Signaling Pathway

Many 1,6-naphthyridine derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. An inhibitor can block the kinase's activity, thereby halting the downstream signaling cascade that promotes cell proliferation.

Caption: Inhibition of a generic protein kinase signaling pathway by a 1,6-naphthyridine derivative.

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for investigating the properties of 1,6-naphthyridine systems. By combining DFT and TD-DFT methods with experimental validation, researchers can gain a detailed understanding of the structure-property relationships that govern the behavior of these versatile molecules. For drug development professionals, these computational tools are invaluable for accelerating the design-synthesis-test cycle, enabling the rational design of more potent and selective therapeutic agents targeting a range of diseases. The continued integration of advanced computational chemistry will undoubtedly propel further discoveries in the rich field of 1,6-naphthyridine chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. acs.org [acs.org]

- 3. scispace.com [scispace.com]

- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

A Comprehensive Review of Substituted Naphthyridines: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, has garnered significant attention in medicinal chemistry due to its versatile synthesis and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive literature review of substituted naphthyridines, focusing on their synthesis, quantitative biological data, and mechanisms of action, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Synthesis of Substituted Naphthyridines

The construction of the naphthyridine core can be achieved through various synthetic methodologies. One of the most prominent and versatile methods is the Friedländer annulation, which involves the condensation of a 2-aminoazine-3-carboxaldehyde or ketone with a compound containing a reactive α-methylene group.[3] This reaction can be catalyzed by acids or bases and has been adapted for greener synthesis protocols using water as a solvent and catalysts like choline hydroxide or cerium(III) chloride heptahydrate.[3][4] Other notable synthetic strategies include the Skraup and Gould-Jacobs reactions for 1,5-naphthyridines, and various cycloaddition and cross-coupling reactions.[5]

Experimental Protocols:

Below are detailed methodologies for key synthetic transformations leading to substituted naphthyridines.

Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water [4]

This protocol outlines a green chemistry approach for the synthesis of a substituted 1,8-naphthyridine.

-

Materials: 2-Aminonicotinaldehyde, Acetone, Choline hydroxide (ChOH), Water.

-

Procedure:

-

A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in 1 mL of water.

-

Choline hydroxide (1 mol%) is added to the reaction mixture.

-

The mixture is stirred under a nitrogen atmosphere at 50°C for 6 hours.

-

Reaction completion is monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature.

-

The product is extracted with ethyl acetate.

-

The organic layer is concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 2,7-Difunctionalized-1,8-naphthyridines [6]

This protocol describes a method for preparing difunctionalized 1,8-naphthyridines, which can serve as versatile intermediates for further elaboration.

-

Materials: 2,7-Dimethyl-4-chloro-1,8-naphthyridine, Methanol, Potassium hydroxide (KOH).

-

Procedure for 2,7-Dimethyl-4-methoxy-1,8-naphthyridine:

-

To a methanolic solution of 2,7-dimethyl-4-chloro-1,8-naphthyridine (1.0 mmol), solid KOH (1.0 mmol) is added.

-

The mixture is stirred for 4 hours at 80°C.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane.

-

The organic solvent is evaporated to dryness to afford the desired product.

-

Biological Activities and Quantitative Data

Substituted naphthyridines exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The specific biological activity is highly dependent on the substitution pattern around the naphthyridine core.

Anticancer Activity

Numerous substituted naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II and various protein kinases.

Table 1: Cytotoxicity of Substituted Naphthyridine Derivatives against Human Cancer Cell Lines

| Compound ID | Naphthyridine Core | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 16 | 1,8-Naphthyridine | C2-naphthyl, C7-CH3 | HeLa (Cervical) | 0.7 | [7] |

| HL-60 (Leukemia) | 0.1 | [7] | |||

| PC-3 (Prostate) | 5.1 | [7] | |||

| 14 | 1,8-Naphthyridine | C2-naphthyl, C5-CH3 | HeLa (Cervical) | 2.6 | [7] |

| HL-60 (Leukemia) | 1.5 | [7] | |||

| PC-3 (Prostate) | 2.7 | [7] | |||

| 15 | 1,8-Naphthyridine | C2-naphthyl, C6-CH3 | HeLa (Cervical) | 2.3 | [7] |

| HL-60 (Leukemia) | 0.8 | [7] | |||

| PC-3 (Prostate) | 11.4 | [7] | |||

| 43j | 1,8-Naphthyridine | 1-(2-thiazolyl), 6-fluoro, 7-(trans-3-amino-4-methoxypyrrolidinyl) | P388 (Murine Leukemia) | 0.049 | [8] |

| 43f | 1,8-Naphthyridine | 1-(2-thiazolyl), 6-fluoro, 7-(3-amino-3-methylpyrrolidinyl) | P388 (Murine Leukemia) | 0.051 | [8] |

| 10c | 1,8-Naphthyridine | 2-phenyl, 7-methyl, 3-substituted | MCF7 (Breast) | 1.47 | |

| 8d | 1,8-Naphthyridine | 2-phenyl, 7-methyl, 3-substituted | MCF7 (Breast) | 1.62 | |

| 4d | 1,8-Naphthyridine | 2-phenyl, 7-methyl, 3-substituted | MCF7 (Breast) | 1.68 | |

| 17a | 1,7-Naphthyridine | 2,4-disubstituted | MOLT-3 (Leukemia) | 9.1 | [9] |

| HeLa (Cervical) | 13.2 | [9] | |||

| HL-60 (Leukemia) | 8.9 | [9] |

Antimicrobial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of a new class of antibacterial agents.[10][11] Modern substituted naphthyridines continue to show promise in combating bacterial and fungal infections, including multi-drug resistant strains.

Table 2: Antimicrobial Activity of Substituted Naphthyridine Derivatives

| Compound ID | Naphthyridine Core | Substituents | Microorganism | MIC (µg/mL) | Reference |

| ANA-12 | 1,8-Naphthyridine | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 | [12] |

| ANA-7 | 1,8-Naphthyridine | 2-(4-(N-(nitro)phenylacetamido)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANA-8 | 1,8-Naphthyridine | 2-(4-(N-(trifluoromethyl)phenylacetamido)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANC-4 | 1,8-Naphthyridine | 2-(4-(N-(ethyl)phenylglycyl)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| 31b | 1,8-Naphthyridinone | 7-methyl, 6-bromo, substituted with 1,2,4-triazole | Bacillus subtilis (DNA gyrase IC50) | 1.7-13.2 | [13] |

| 31f | 1,8-Naphthyridinone | 7-methyl, 6-bromo, substituted with 1,2,4-triazole | Bacillus subtilis (DNA gyrase IC50) | 1.7-13.2 | [13] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted naphthyridines are often attributed to their ability to modulate specific signaling pathways crucial for cell survival and proliferation.

Inhibition of Topoisomerase II

Certain naphthyridine derivatives, such as voreloxin, act as topoisomerase II inhibitors.[14] Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Kinase Inhibition: c-Met and VEGFR-2 Signaling

A significant number of substituted naphthyridines have been developed as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. Two important targets are c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).

The c-Met signaling pathway , when activated by its ligand HGF, promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers. Naphthyridine-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.

The VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. Naphthyridine derivatives that inhibit VEGFR-2 can effectively block these processes, leading to a reduction in tumor vascularization.[12]

Conclusion and Future Perspectives

Substituted naphthyridines represent a privileged scaffold in drug discovery, with a proven track record and significant future potential. The versatility in their synthesis allows for the creation of diverse chemical libraries, which, coupled with their broad range of biological activities, makes them attractive candidates for the development of novel therapeutics. The data presented herein underscore the potent anticancer and antimicrobial properties of specific substituted naphthyridines. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitution patterns to enhance potency and selectivity, and further elucidating their mechanisms of action to identify new therapeutic targets. The continued investigation of substituted naphthyridines holds great promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

Methodological & Application

Synthetic Routes to Functionalized 1,6-Naphthyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized 1,6-naphthyridines, catering to the needs of researchers in organic synthesis and drug discovery.

I. Overview of Synthetic Strategies

The construction of the 1,6-naphthyridine core can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

-

Friedländer Annulation: A classical and versatile method for constructing the pyridine ring of the naphthyridine system.[4][5][6]

-

Multi-component Reactions (MCRs): Efficient one-pot procedures that allow for the rapid assembly of complex molecules from simple starting materials.[7][8][9]

-

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern methods that enable the introduction of a wide range of functional groups onto the naphthyridine scaffold.[10]

II. Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of functionalized 1,6-naphthyridines via different methods, allowing for easy comparison of their efficiencies.

Table 1: Friedländer Annulation for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [4]

| Entry | Starting Material | Acid Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-(Phenylamino)quinoline-3-carbonitrile | CF₃SO₃H | Neat | 0.5 | 84 |

| 2 | 4-(Phenylamino)quinoline-3-carbonitrile | H₂SO₄ | Neat | 0.5 | 82 |

| 3 | 4-(Naphthalen-1-ylamino)nicotinonitrile | CF₃SO₃H | DCM | 1 | 70 |

| 4 | 4-(Thiophen-2-ylamino)nicotinonitrile | CF₃SO₃H | DCM | 1 | 98 |

Table 2: One-Pot, Three-Component Synthesis of Benzo[f][7][11]naphthyridine Derivatives [7]

| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethanol | Triethylamine | 8 | 56 |

| 2 | 4-Chlorobenzaldehyde | Acetonitrile | K₂CO₃ | 8 | 60 |

| 3 | 4-Nitrobenzaldehyde | DMF | Pyridine | Reflux | Moderate |

| 4 | 2-Chlorobenzaldehyde | DMF/AcOH | Triethylamine | Reflux | Moderate |

Table 3: Palladium-Catalyzed Synthesis of 6,8-Disubstituted 1,7-Naphthyridines (Illustrative for Naphthyridine Functionalization) [10]

| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Yield (%) |

| 1 | 6,8-Dichloro-1,7-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 85 |

| 2 | 6,8-Dichloro-1,7-naphthyridine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 78 |

| 3 | 8-Chloro-6-(3-nitrophenyl)-1,7-naphthyridine | Methyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 65 |

III. Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Friedländer Annulation for Fused Polycyclic 1,6-Naphthyridin-4-amines[4]

This protocol describes the acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles.

Materials:

-

4-(Arylamino)nicotinonitrile derivative (1.0 mmol)

-

Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add trifluoromethanesulfonic acid (5.0 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 0.5-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Protocol 2: One-Pot, Three-Component Synthesis of Benzo[f][7][11]naphthyridine Derivatives[7]

This protocol outlines the synthesis of highly functionalized benzo[f][7][11]naphthyridines from 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile.

Materials:

-

2-Chloroquinoline-4-amine derivative (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethanol

-

Triethylamine (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the 2-chloroquinoline-4-amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of triethylamine to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for the time specified (e.g., 8 hours).

-

Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzo[f][7][11]naphthyridine derivative.

IV. Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of 1,6-naphthyridines.

Caption: A generalized workflow for the synthesis of functionalized 1,6-naphthyridines.

Signaling Pathway: Inhibition of c-Met by a 1,6-Naphthyridine Derivative

Many functionalized 1,6-naphthyridines have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer.[12][13] The diagram below illustrates the canonical c-Met signaling pathway and its inhibition.

Caption: Inhibition of the c-Met signaling pathway by a 1,6-naphthyridine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Biological Evaluation of 3-Acetyl-2-methyl-1,6-naphthyridine: Application Notes and Protocols

Disclaimer: As of December 2025, specific biological data for 3-Acetyl-2-methyl-1,6-naphthyridine is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the biological activities reported for the broader class of 1,6-naphthyridine derivatives and serve as a comprehensive guide for researchers initiating the biological evaluation of this specific molecule.

Introduction